molecular formula C12H10BrFN2 B1400575 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine CAS No. 1263374-07-7

6-bromo-N-(3-fluorobenzyl)pyridin-2-amine

Cat. No. B1400575
M. Wt: 281.12 g/mol
InChI Key: WZOQFBWWCYBZCP-UHFFFAOYSA-N
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Patent
US08778951B2

Procedure details

To 2,6-dibromopyridine (7.1 g, 30.0 mmol) was added NMP (16 ml), (3-fluorophenyl)methanamine (4.13 g, 33.0 mmol) and Huenig's Base (5.76 ml, 33.0 mmol) flushed with argon. The crude reaction mixture was stirred at 115-120° C. for 168 hr, followed by LCMS. The crude mixture was cooled, 250 ml of ethyl acetate was added, washed with saturated sodium bicarbonate (2×), water (2×), saturated salt solution (1×), dried sodium sulfate, filtered, concentrate. The crude was purified by silica gel chromatography using 120 g column, eluting from 0%-20% ethyl acetate with hexane. The desired fractions were concentrated to constant mass, giving 7.11 grams of the title compound as a free base used without further purification. LCMS (m/z): 281.1/283.1 (MH+), retention time=1.03 min.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
5.76 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.CN1C(=O)CCC1.[F:16][C:17]1[CH:18]=[C:19]([CH2:23][NH2:24])[CH:20]=[CH:21][CH:22]=1.CCN(C(C)C)C(C)C>C(OCC)(=O)C>[Br:8][C:4]1[N:3]=[C:2]([NH:24][CH2:23][C:19]2[CH:20]=[CH:21][CH:22]=[C:17]([F:16])[CH:18]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
16 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
4.13 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CN
Name
Quantity
5.76 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 115-120° C. for 168 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with argon
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (2×), water (2×), saturated salt solution (1×), dried sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting from 0%-20% ethyl acetate with hexane
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated to constant mass

Outcomes

Product
Details
Reaction Time
168 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NCC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.11 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.